Penilloaldehyde

Overview

Description

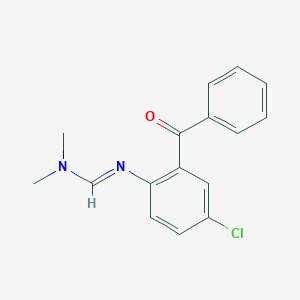

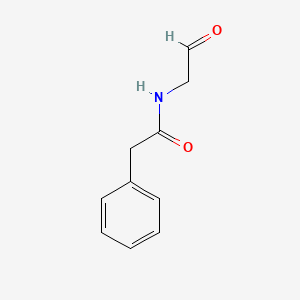

Penilloaldehyde, also known as N-(2-oxoethyl)-2-phenoxyacetamide, is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol .

Synthesis Analysis

The synthesis of penilloic acids, which are closely related to penilloaldehyde, has been described in the literature . A simple and practical procedure for the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives has been reported . This involves using mild reduced pressure (vacuum) in the presence of inorganic acid either in water or in a mixture of water and water miscible organic solvent .Molecular Structure Analysis

The penilloaldehyde molecule contains a total of 24 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aldehyde (aliphatic) .Chemical Reactions Analysis

Penilloic acids are most common degradation products in penicillin derivatives . The highly strained β-lactam ring and its amide bond break open in the presence of acid, giving an array of complex products, including penilloic acid, penicillamine, and penilloaldehyde through the highly unstable intermediate .Scientific Research Applications

Allergy Testing

Penilloaldehyde, as a derivative of penicillenic acid, plays a significant role in allergy testing. It is part of the group of determinants for allergic reactions to penicillin in humans, particularly as a component of the penamaldate-penilloaldehyde type. These derivatives are effective in eliciting skin responses in individuals allergic to penicillin, making them crucial in hypersensitivity tests (Parker, Shapiro, Kern, & Eisen, 1962).

Electrocatalytic Hydrogenation

Penilloaldehyde is relevant in the field of electrocatalytic hydrogenation of aldehydes. This process is crucial for converting biomass into fuels or chemicals. The study of penilloaldehyde in this context aids in understanding how organic molecules behave at interfaces with charged surfaces, thereby contributing to the development of efficient methods for biomass conversion (Cantu et al., 2018).

Detection of Penicillin

Penilloaldehyde is a decomposed product of penicillin, making it integral to the detection of penicillin using surface plasmon resonance (SPR) biosensors. This method leverages the conversion of penicillin into penicillamine and penilloaldehyde for sensitive detection, with penicillamine self-assembling on Au colloid to enhance the SPR signal (Ying et al., 2012).

Determination of β-Lactam Penicillins

In analytical chemistry, penilloaldehyde plays a role in the determination of β-lactam penicillins in milk. The method involves enzymatic hydrolysis of β-lactam rings to form penicilloate, which is then converted to penilloaldehyde. This process is crucial for analyzing the presence and levels of various penicillins in dairy products (Munns, Shimoda, Roybal, & Vieira, 1985).

Safety and Hazards

Penilloaldehyde is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .

properties

IUPAC Name |

N-(2-oxoethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDOVHVJWVWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548424 | |

| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoethyl)-2-phenylacetamide | |

CAS RN |

5663-61-6 | |

| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)

![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)